4-Chloro-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carbaldehyde
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Overview
Description
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazoles .
Scientific Research Applications
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives such as:
4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the allyl group, which may affect its reactivity and biological activity.
3-allyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and applications.
The presence of both the allyl and chloro groups in 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde makes it unique and potentially more versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6ClNO2S |
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Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-9-6(8)5(4-10)12-7(9)11/h2,4H,1,3H2 |
InChI Key |
ZLFPSVFONFNTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(SC1=O)C=O)Cl |
Origin of Product |
United States |
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